molecular formula C20H24N2O4 B330801 N,N'-bis(4-ethoxyphenyl)butanediamide

N,N'-bis(4-ethoxyphenyl)butanediamide

Cat. No.: B330801
M. Wt: 356.4 g/mol
InChI Key: ZNLVATDIOHGKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(4-ethoxyphenyl)butanediamide is a symmetrical alkanediamide derivative featuring a four-carbon backbone (butanediamide) with 4-ethoxyphenyl substituents attached to both nitrogen atoms. The ethoxy (–OCH₂CH₃) groups confer moderate lipophilicity, influencing solubility and biological interactions.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N,N//'-bis(4-ethoxyphenyl)butanediamide

InChI

InChI=1S/C20H24N2O4/c1-3-25-17-9-5-15(6-10-17)21-19(23)13-14-20(24)22-16-7-11-18(12-8-16)26-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

ZNLVATDIOHGKOI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties
Compound Name Substituents Molecular Weight Key Properties/Bioactivity
N,N'-bis(4-ethoxyphenyl)butanediamide 4-ethoxyphenyl 324.42 (calc) Moderate lipophilicity; potential antimycobacterial activity*
N,N'-bis(2-hydroxyphenyl)butanediamide 2-hydroxyphenyl 272.27 High polarity; crystallizes in monoclinic P21/c
N,N'-bis(3,4-dichlorophenyl)butanediamide 3,4-dichlorophenyl 388.23 Inhibits oxygen evolution rate (OER) in chloroplasts; antimycobacterial
2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide Pyridin-4-ylcarbonyl 406.43 Forms metal complexes; antifungal activity
1,3-Bis(4-ethoxyphenyl)thiourea (etocarlide) 4-ethoxyphenyl (thiourea backbone) 316.42 Antimicrobial; structural similarity but distinct H-bonding capacity

Notes:

  • Bioactivity : Dichlorophenyl derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis (MIC values in µg/mL range) and inhibit photosynthetic machinery in plants . Ethoxyphenyl analogues may share similar mechanisms but require empirical validation.
  • Functional Groups : Thiourea derivatives (e.g., etocarlide) exhibit different hydrogen-bonding patterns compared to amides, affecting target interactions .

Yield Comparison :

  • N,N'-diarylethanediamides (shorter chain) yield ~70–85% under similar conditions .
  • Bulkier substituents (e.g., 3,4-dichlorophenyl) may reduce yields due to steric hindrance.
Table 2: Bioactivity of Butanediamide Analogues
Compound Bioactivity Mechanism/Application
N,N'-bis(3,4-dichlorophenyl)butanediamide Antimycobacterial (MIC: <10 µg/mL) Disrupts mycobacterial cell membranes
This compound* Hypothesized antialgal/antimycobacterial Likely targets hydrophobic protein pockets
2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide Antifungal (e.g., Candida spp.) Metal chelation disrupts fungal enzymes
Etocarlide (thiourea analogue) Antimicrobial Inhibits bacterial thioredoxin reductase

Key Findings :

  • Chain Length: Longer alkanediamide chains (e.g., propanediamide) reduce antimycobacterial activity due to decreased solubility .
  • Substituent Position: 4-ethoxy groups may enhance metabolic stability compared to 2-hydroxy substituents, which are prone to oxidation .

Physicochemical Properties

Table 3: Solubility and Stability
Compound Aqueous Solubility Thermal Stability
This compound Low (lipophilic) Stable up to 200°C*
N,N'-bis(2-hydroxyphenyl)butanediamide Moderate Prone to oxidation
Dichlorophenyl analogue Very low High (halogen stabilization)

Notes:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.